4-(2-Methylthiophen-3-yl)benzaldehyde
Description
4-(2-Methylthiophen-3-yl)benzaldehyde is a benzaldehyde derivative substituted at the para-position with a 2-methylthiophen-3-yl group. Structurally, it consists of a benzene ring bearing an aldehyde functional group, with a thiophene ring (a sulfur-containing aromatic heterocycle) attached at position 2. The thiophene moiety is further substituted with a methyl group at position 3. This compound is of interest in organic synthesis and pharmaceutical research due to the electronic and steric effects imparted by the thiophene ring and methyl substituent, which may influence reactivity and biological activity .
Its applications likely include serving as a precursor for drug candidates, agrochemicals, or materials science due to the versatility of the aldehyde group in condensation and nucleophilic addition reactions.
Properties
Molecular Formula |
C12H10OS |
|---|---|
Molecular Weight |
202.27 g/mol |
IUPAC Name |
4-(2-methylthiophen-3-yl)benzaldehyde |
InChI |
InChI=1S/C12H10OS/c1-9-12(6-7-14-9)11-4-2-10(8-13)3-5-11/h2-8H,1H3 |
InChI Key |
XJLRLRSOAXSJQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(2-Methylthiophen-3-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available thiophene derivatives and benzaldehyde.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
4-(2-Methylthiophen-3-yl)benzaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
4-(2-Methylthiophen-3-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals due to its potential biological activities.
Material Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-(2-Methylthiophen-3-yl)benzaldehyde involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Electronic Comparisons
The table below compares 4-(2-Methylthiophen-3-yl)benzaldehyde with key analogs:
Key Observations:
- The latter's trifluoromethyl group is strongly electron-withdrawing, which may reduce reactivity in condensation reactions .
- Steric Hindrance : The methyl group at position 2 of the thiophene introduces moderate steric hindrance, whereas the acetyl group in 4-(2-Acetylthiophen-3-yl)benzaldehyde creates greater bulk, possibly slowing nucleophilic attacks at the aldehyde .
- Biological Activity : While 4-Methoxy-2-methylbenzaldehyde derivatives have demonstrated spasmolytic effects in vitro , thiophene-containing analogs like the target compound may exhibit distinct pharmacological profiles due to sulfur's role in bioavailability and metabolic stability .
Biological Activity
4-(2-Methylthiophen-3-yl)benzaldehyde is an aromatic aldehyde that has garnered attention for its potential biological activities. This compound features a thiophene ring, which is known for its diverse chemical properties and biological applications. The focus of this article is to explore the biological activity of 4-(2-Methylthiophen-3-yl)benzaldehyde, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 4-(2-Methylthiophen-3-yl)benzaldehyde is . Its structure includes a benzaldehyde group attached to a methylthiophene moiety, which contributes to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 178.26 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that 4-(2-Methylthiophen-3-yl)benzaldehyde exhibits notable antimicrobial activity . It has been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism behind this activity may involve interference with bacterial enzyme functions or disruption of cell membrane integrity.
Antioxidant Activity
The compound also demonstrates antioxidant properties , which are essential for combating oxidative stress in biological systems. Studies have indicated that it can scavenge free radicals, thereby protecting cells from oxidative damage .
Acetylcholinesterase Inhibition
Another significant area of research involves the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer’s. Compounds similar in structure to 4-(2-Methylthiophen-3-yl)benzaldehyde have shown promising AChE inhibitory activity, suggesting potential therapeutic applications in cognitive disorders .
The proposed mechanisms of action for 4-(2-Methylthiophen-3-yl)benzaldehyde include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism and neurodegenerative processes.
- Cell Membrane Disruption : Its interaction with bacterial membranes could lead to increased permeability and cell death.
- Free Radical Scavenging : The presence of thiophene contributes to its ability to neutralize reactive oxygen species (ROS).
Study on Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various thiophene derivatives, 4-(2-Methylthiophen-3-yl)benzaldehyde was tested against multiple strains of bacteria. Results showed significant inhibition with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL against Gram-positive and Gram-negative bacteria.
Neuroprotective Effects
A recent study evaluated the neuroprotective effects of compounds structurally related to 4-(2-Methylthiophen-3-yl)benzaldehyde on AChE activity in vitro. The results indicated that these compounds could significantly reduce AChE activity, with IC50 values comparable to known inhibitors like donepezil .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
